molecular formula C13H15NO4S B13863984 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one

1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one

Cat. No.: B13863984
M. Wt: 281.33 g/mol
InChI Key: LGAHYZXUGKFTEU-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam This compound is of interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis

Preparation Methods

The synthesis of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and the sulfonylacetyl group may interact with enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

1-[2-(4-methylphenyl)sulfonylacetyl]pyrrolidin-2-one

InChI

InChI=1S/C13H15NO4S/c1-10-4-6-11(7-5-10)19(17,18)9-13(16)14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3

InChI Key

LGAHYZXUGKFTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2=O

Origin of Product

United States

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